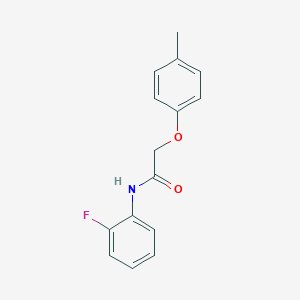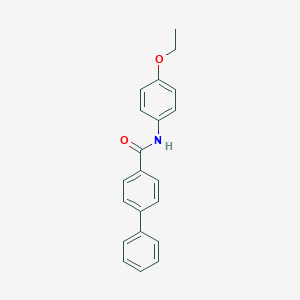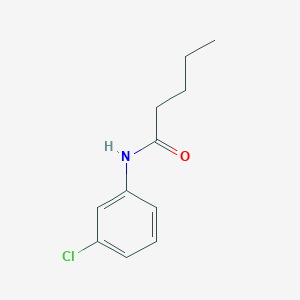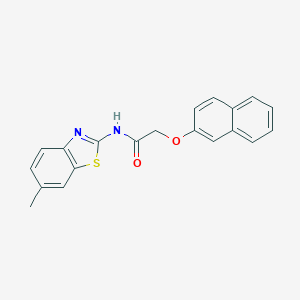![molecular formula C19H15N5 B291969 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B291969.png)
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrazolopyrimidine class of compounds and has been shown to inhibit the activity of several kinases, including p38 MAPK, JNK, and ERK.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study described the synthesis of novel compounds similar to 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting their characterization using various spectroscopic methods and their potential biological activity (Noh, Kim, & Song, 2020).
Anticancer Activity
- Research has shown that derivatives of 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Anti-Inflammatory Properties
- Certain compounds structurally related to 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated anti-inflammatory properties without ulcerogenic activity, suggesting a potential for safer anti-inflammatory drugs (Auzzi et al., 1983).
Antimicrobial Activity
- Studies have synthesized and tested derivatives of 4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, revealing notable antimicrobial activities against a range of bacterial and fungal strains, making them candidates for developing new antimicrobial agents (El-sayed et al., 2017).
Propiedades
Fórmula molecular |
C19H15N5 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(2,3-dihydroindol-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H15N5/c1-2-7-15(8-3-1)24-19-16(12-22-24)18(20-13-21-19)23-11-10-14-6-4-5-9-17(14)23/h1-9,12-13H,10-11H2 |
Clave InChI |
IJSXOCJZASWSCA-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















